![molecular formula C8H8ClNO4S B175868 4-Chloro-2-(methylsulfonamido)benzoic acid CAS No. 158579-89-6](/img/structure/B175868.png)
4-Chloro-2-(methylsulfonamido)benzoic acid
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Description
4-Chloro-2-(methylsulfonamido)benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a member of the fenamate group of NSAIDs, which also includes mefenamic acid and flufenamic acid. Meclofenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Scientific Research Applications
Na+/H+ Antiporter Inhibitors
One application of derivatives of 4-Chloro-2-(methylsulfonamido)benzoic acid is in the development of Na+/H+ exchanger (NHE) inhibitors. These compounds are investigated for their potential use in treating acute myocardial infarction by preserving cellular integrity and functional performance. The modification of the compound, including the introduction of a methylsulfonyl group and variations in the 4-position, has shown importance in enhancing the inhibitory effects on the Na+/H+ exchanger, indicating its utility in cardioprotective therapies (Baumgarth, Beier, & Gericke, 1997).
Antimicrobial Activity
Another area of application is in antimicrobial research. Derivatives of 4-Chloro-2-(methylsulfonamido)benzoic acid have been synthesized and tested for their antimicrobial properties. For instance, the synthesis of 4-(substituted phenylsulfonamido)benzoic acids has been achieved through condensation reactions catalyzed by fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions, showing high yields and significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Chemical Synthesis and Optimization
In the realm of chemical synthesis, a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a related compound, demonstrates the interest in optimizing synthesis routes for such chemicals due to their relevance in various applications. The process involves reduction, methylation, oxidation, and purification steps, providing a product with high purity and yield, suitable for large-scale production (Yin, 2002).
Eco-Friendly Synthesis Methods
The search for eco-friendly synthesis methods for sulfonamide and sulfonate derivatives highlights the environmental and economic benefits of developing green chemistry approaches. Such methods involve using water and sodium carbonate as HCl scavengers, producing high yields and purities of sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This approach is crucial for the sustainable production of these compounds, which have potential biological applications (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
properties
IUPAC Name |
4-chloro-2-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJAXHDWTAAULN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfonamido)benzoic acid |
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